![molecular formula C19H20FN5O3 B2465360 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-81-4](/img/structure/B2465360.png)
6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H20FN5O3 and its molecular weight is 385.399. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A series of derivatives related to the core structure of 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for their biological activities. These compounds have been explored for their affinity towards serotonin receptors and phosphodiesterase inhibitors. Specifically, the research has focused on the potential of these compounds as antidepressant agents, showcasing the synthesis approach and biological evaluation of these derivatives for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. The derivatives demonstrated significant potential as 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptor ligands with weak inhibitory potencies for PDE4B and PDE10A. Preliminary pharmacological in vivo studies highlighted the antidepressant potential in forced swim test (FST) in mice, suggesting their significance for the provision of lead compounds for antidepressant and/or anxiolytic application (Zagórska et al., 2016).
Fluorescent Chemosensors
Research into the fluorescence sensing of fluoride has utilized derivatives with similar core structures, investigating their colorimetric and ratiometric fluorescent chemosensor capabilities. This includes the acute spectral responses to fluoride in acetonitrile, demonstrating a significant red shift in absorption and fluorescence emission. The selectivity for fluoride can be adjusted by the electron push-pull properties of the substituents, indicating the core structure's utility in developing sensitive and selective sensors for fluoride ions (Peng et al., 2005).
Anticancer Agents
The synthesis and examination of compounds related to 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione for their antiproliferative effects against breast cancer cell lines have been a significant area of interest. These studies have aimed at developing more effective cancer therapeutics, with certain derivatives showing promising antiproliferative effects compared to reference compounds like cisplatin. This highlights the potential of these compounds as leads for the development of novel cancer therapeutics (Karthikeyan et al., 2017).
Synthesis of Fluorophores
The development of new Y-shaped fluorophores bearing an imidazole core represents another research application of structures related to 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione. These fluorophores have been synthesized for potential use in optical materials due to their intense emission maxima and excellent photostabilities. This research contributes to the expanding field of materials science, particularly in the development of compounds with specific optical properties for technological applications (Ozturk et al., 2012).
特性
IUPAC Name |
6-(2-fluorophenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c1-11-12(2)25-15-16(22(3)19(28)23(17(15)27)9-6-10-26)21-18(25)24(11)14-8-5-4-7-13(14)20/h4-5,7-8,26H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKLXYAVEQWHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


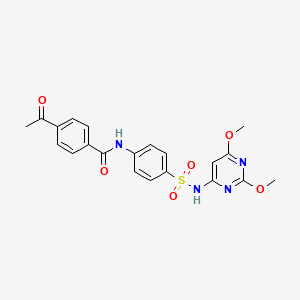

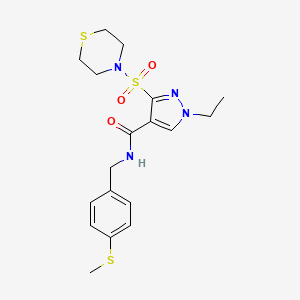
![Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2465285.png)


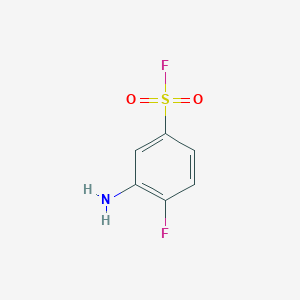
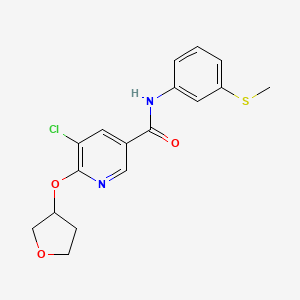
![4-(4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenol](/img/structure/B2465295.png)
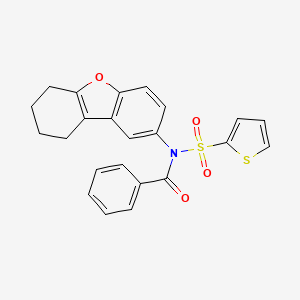

![methyl 6-chloro-2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2465298.png)
